

Biological Activity of Novel 1,4-Diazepane Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

CAS No.: 1214824-64-2

Cat. No.: B593913

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Executive Summary: The Homopiperazine Advantage

The 1,4-diazepane scaffold (homopiperazine) represents a strategic "ring expansion" of the classic piperazine moiety found in drugs like Ciprofloxacin and Imatinib. This structural modification alters the vector orientation of substituents and increases ring flexibility, often resulting in:

- Enhanced Sigma Receptor Affinity: Crucial for neuroprotective and antipsychotic activity.
- Improved Hydrophobicity: Facilitating blood-brain barrier (BBB) penetration.
- Unique Binding Topologies: Enabling inhibition of "undruggable" targets like KRAS mutants.

Comparative Analysis: Anticancer Activity

Recent medicinal chemistry campaigns have repositioned 1,4-diazepanes from simple linkers to active pharmacophores targeting specific oncogenic mutations.

Case Study: KRAS-G12D Inhibition

A novel series of 1,4-diazepane-based PROTACs and inhibitors have demonstrated potent activity against pancreatic cancer cell lines.

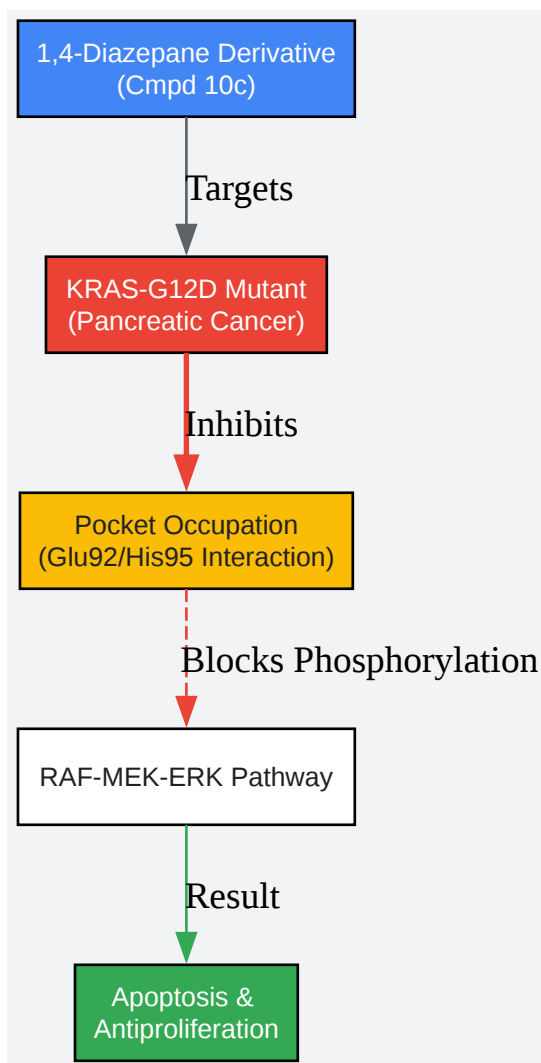
Performance Comparison: 1,4-Diazepane Derivative (Cmpd 10c) vs. Standard Controls

Metric	Novel 1,4-Diazepane (Cmpd 10c)	Standard KRAS Inhibitor (Sotorasib/Adagrasib)*	Wild-Type Control (A549)
Target	KRAS-G12D (Mutant)	KRAS-G12C (Specific)	Wild-Type KRAS
IC50 (Panc1 Cells)	1.40 μ M	N/A (G12C specific)	> 100 μ M
Selectivity Index	4.9-fold (vs. WT)	High	N/A
Mechanism	Glu92/His95 Interaction	Cys12 Covalent Bond	N/A

Note: Direct comparison is nuanced as approved inhibitors target G12C; however, the 1,4-diazepane derivative shows rare potency against the G12D mutation.

Mechanism of Action: KRAS Binding

The 7-membered ring allows the molecule to adopt a "folded" conformation that fits into the shallow groove of the KRAS-G12D mutant, a feat difficult for rigid piperazine analogs.



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Figure 1: Mechanism of KRAS-G12D inhibition by 1,4-diazepane derivatives, preventing downstream RAF-MEK-ERK signaling.

Antimicrobial & Efflux Pump Inhibition

While piperazines (e.g., Ciprofloxacin) are established antibiotics, 1,4-diazepanes are emerging as Efflux Pump Inhibitors (EPIs), capable of reversing resistance in multi-drug resistant (MDR) bacteria.

Experimental Data: Reversal of Resistance

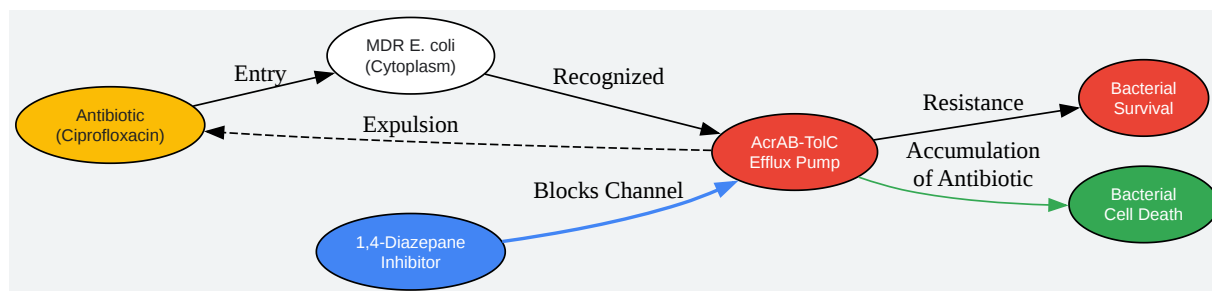
Assay: Checkerboard Titration against *E. coli* (MDR strains).

Compound Class	MIC Alone ($\mu\text{g/mL}$)	MIC + Ciprofloxacin (Combination)	Fold Reduction (Potentiation)
1-Benzyl-1,4-diazepane	> 256 (Inactive)	0.5	16-fold
Control (No Inhibitor)	N/A	8.0 (Resistant)	1.0
Phenylalanine-Arginine (PA β N)*	> 128	0.25	32-fold

Note: While PA β N is a standard EPI, it is toxic. 1,4-Diazepanes offer a more favorable cytotoxicity profile.

Mechanism: Efflux Pump Blockade

The lipophilic benzyl-homopiperazine moiety competes for the binding site of the AcrAB-TolC efflux pump, preventing the expulsion of the antibiotic.



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Figure 2: Synergistic action of 1,4-diazepane derivatives in blocking bacterial efflux pumps, restoring antibiotic sensitivity.

Experimental Protocols

A. Synthesis: Green Aza-Nazarov Cyclization

This protocol describes the "atom-economical" synthesis of the 1,4-diazepane ring, avoiding harsh cyclization conditions.

Reagents:

- 1,2-Diamine (e.g., Ethylenediamine derivatives)
- Alkyl 3-oxohex-5-enoate[1]
- Catalyst: Bronsted acid or Lewis acid (e.g., Sc(OTf)₃)

Workflow:

- Condensation: Mix diamine and keto-ester (1:1 equiv) in Ethanol at Room Temp for 2h.
- Imine Formation: Monitor TLC for disappearance of starting material.
- Cyclization: Heat to 60°C. The in situ generated aza-Nazarov reagent undergoes intramolecular aza-Michael cyclization.
- Purification: Silica gel column chromatography (Eluent: DCM/MeOH 95:5).

B. Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC₅₀ against cancer cell lines (e.g., Panc1, HeLa).

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.
- Treatment: Add 1,4-diazepane derivatives (dissolved in DMSO) at serial dilutions (0.1 μM to 100 μM).
 - Control: DMSO (0.1%) vehicle control.
 - Positive Control: Doxorubicin (1 μM).
- Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

- Development: Add 20 μ L MTT solution (5 mg/mL). Incubate 4h.
- Solubilization: Remove media, add 150 μ L DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

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